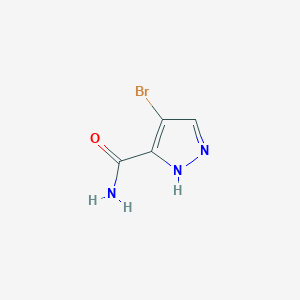

4-Bromo-1H-pyrazole-3-carboxamide

Übersicht

Beschreibung

4-Bromo-1H-pyrazole-3-carboxamide is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR and HRMS .Molecular Structure Analysis

The molecular structure of 4-Bromo-1H-pyrazole-3-carboxamide can be characterized by 1H NMR, 13C NMR and HRMS . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

4-Bromo-1H-pyrazole-3-carboxamide is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported . It is reported to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis

4-Bromo-1H-pyrazole-3-carboxamide has a molecular weight of 190 . It is a white to off-white solid . The IUPAC name is 4-bromo-1H-pyrazole-3-carboxamide .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Bromo-1H-pyrazole-3-carboxamide is widely used in the pharmaceutical industry as a building block for the synthesis of various biologically active compounds. Its structure allows for the creation of molecules with potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities . Researchers often explore its derivatives to develop new drugs with improved efficacy and safety profiles.

Agricultural Chemistry

In agricultural chemistry, 4-Bromo-1H-pyrazole-3-carboxamide is utilized in the synthesis of agrochemicals, such as herbicides and fungicides. Its derivatives can inhibit the growth of unwanted plants and fungi, thereby protecting crops and enhancing agricultural productivity . The compound’s versatility makes it a valuable tool in developing new and more effective agricultural chemicals.

Material Science

4-Bromo-1H-pyrazole-3-carboxamide is also significant in material science, particularly in the development of advanced materials. It can be used to synthesize polymers and other materials with unique properties, such as enhanced thermal stability and mechanical strength . These materials have applications in various industries, including electronics, automotive, and aerospace.

Coordination Chemistry

In coordination chemistry, 4-Bromo-1H-pyrazole-3-carboxamide serves as a ligand to form complex compounds with metals. These metal complexes are studied for their potential applications in catalysis, where they can facilitate chemical reactions under milder conditions and with greater specificity . This makes them valuable in industrial processes and environmental applications.

Biological Research

The compound is used in biological research to study enzyme inhibition and protein interactions. Its derivatives can act as inhibitors for specific enzymes, providing insights into enzyme function and aiding in the development of enzyme-targeted therapies . This research is crucial for understanding various biological processes and developing new treatments for diseases.

Synthetic Organic Chemistry

4-Bromo-1H-pyrazole-3-carboxamide is a key intermediate in synthetic organic chemistry. It is used to construct more complex molecules through various chemical reactions, including cross-coupling reactions and cyclizations . This makes it an essential tool for chemists working on the synthesis of new organic compounds with potential applications in multiple fields.

Wirkmechanismus

Target of Action

4-Bromo-1H-pyrazole-3-carboxamide is a pyrazole derivative . Pyrazole derivatives are known to exhibit a broad range of pharmacological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

It is reported to inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that it may interact with enzymes involved in these processes, altering their function and leading to changes in cellular metabolism.

Biochemical Pathways

Given its reported effects on oxidative phosphorylation and calcium uptake , it may influence pathways related to energy metabolism and cellular signaling.

Result of Action

Its reported inhibition of oxidative phosphorylation and calcium uptake suggests that it may disrupt energy metabolism and cellular signaling, potentially leading to various downstream effects depending on the specific cell type and context.

Safety and Hazards

Zukünftige Richtungen

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Eigenschaften

IUPAC Name |

4-bromo-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O/c5-2-1-7-8-3(2)4(6)9/h1H,(H2,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJPKNPBZYQCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634786 | |

| Record name | 4-Bromo-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1H-pyrazole-3-carboxamide | |

CAS RN |

932-65-0 | |

| Record name | 4-Bromo-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B3021977.png)

![(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B3021987.png)

![(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B3021988.png)

![6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B3021993.png)